
4-(Aminomethyl)phthalic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)phthalic acid;hydrochloride, also known as AMPA, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. AMPA is a derivative of phthalic acid and is commonly used as a precursor for the synthesis of other organic compounds.
Applications De Recherche Scientifique
4-(Aminomethyl)phthalic acid;hydrochloride has been extensively studied for its potential applications in the field of scientific research. One of the main applications of 4-(Aminomethyl)phthalic acid;hydrochloride is as a precursor for the synthesis of other organic compounds. 4-(Aminomethyl)phthalic acid;hydrochloride can be used as a building block for the synthesis of various amino acid derivatives, peptides, and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)phthalic acid;hydrochloride is not fully understood. However, it has been suggested that 4-(Aminomethyl)phthalic acid;hydrochloride may act as an agonist for the glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system. 4-(Aminomethyl)phthalic acid;hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(Aminomethyl)phthalic acid;hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may be responsible for its neuroprotective effects. 4-(Aminomethyl)phthalic acid;hydrochloride has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Aminomethyl)phthalic acid;hydrochloride in lab experiments is its well-established synthesis method. 4-(Aminomethyl)phthalic acid;hydrochloride is also relatively stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 4-(Aminomethyl)phthalic acid;hydrochloride is its potential toxicity. 4-(Aminomethyl)phthalic acid;hydrochloride has been shown to be toxic at high concentrations and should be handled with care.
Orientations Futures
There are several future directions for research on 4-(Aminomethyl)phthalic acid;hydrochloride. One area of research is the development of new synthetic methods for 4-(Aminomethyl)phthalic acid;hydrochloride and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 4-(Aminomethyl)phthalic acid;hydrochloride in the treatment of neurodegenerative diseases and other oxidative stress-related diseases. Additionally, the mechanism of action of 4-(Aminomethyl)phthalic acid;hydrochloride and its effects on neurotransmission and synaptic plasticity are areas that require further investigation.
Conclusion:
In conclusion, 4-(Aminomethyl)phthalic acid;hydrochloride, or 4-(Aminomethyl)phthalic acid;hydrochloride, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. 4-(Aminomethyl)phthalic acid;hydrochloride is a well-established precursor for the synthesis of other organic compounds and has been shown to have neuroprotective and antioxidant properties. While there are some limitations to using 4-(Aminomethyl)phthalic acid;hydrochloride in lab experiments, its potential applications make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 4-(Aminomethyl)phthalic acid;hydrochloride involves the reaction of phthalic anhydride with formaldehyde and ammonia in the presence of a catalyst. The reaction results in the formation of 4-(Aminomethyl)phthalic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid. The synthesis of 4-(Aminomethyl)phthalic acid;hydrochloride is a well-established process and has been described in several scientific publications.
Propriétés
IUPAC Name |
4-(aminomethyl)phthalic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14;/h1-3H,4,10H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXXNUZFBXJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)phthalic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

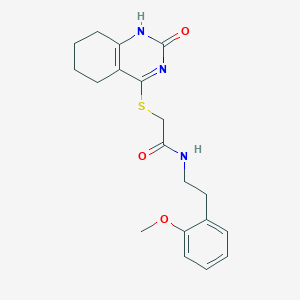
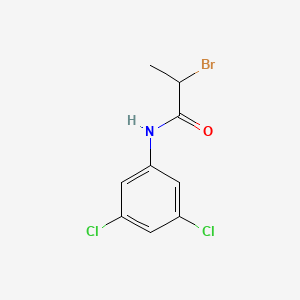
![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
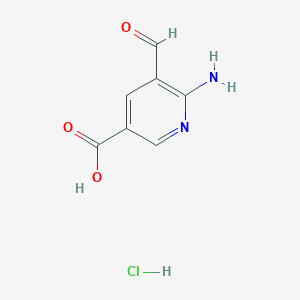
![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)
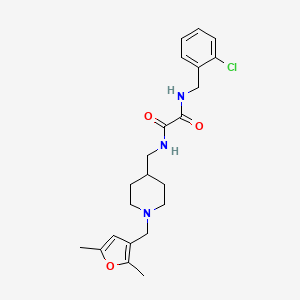
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)
![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)
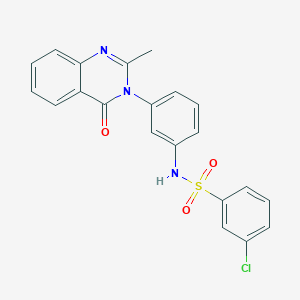


![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)
